molecular formula C21H16N4O8 B12612195 Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- CAS No. 649774-12-9

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-

Cat. No.: B12612195
CAS No.: 649774-12-9
M. Wt: 452.4 g/mol
InChI Key: IOHNRFBAMBRPNV-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- is a structurally complex benzoic acid derivative. Its core structure features:

  • A benzoic acid backbone with a substituent at the 3-position.
  • An acetylamino group (-NH-CO-CH2-) linked to a phenoxy moiety.
  • A 2,4-dinitrophenylamino group attached to the phenoxy ring, introducing strong electron-withdrawing nitro (-NO2) groups.

The nitro groups enhance acidity at the carboxylic acid site and reduce solubility in polar solvents due to hydrophobicity .

Properties

CAS No.

649774-12-9

Molecular Formula

C21H16N4O8

Molecular Weight

452.4 g/mol

IUPAC Name

3-[[2-[4-(2,4-dinitroanilino)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H16N4O8/c26-20(23-15-3-1-2-13(10-15)21(27)28)12-33-17-7-4-14(5-8-17)22-18-9-6-16(24(29)30)11-19(18)25(31)32/h1-11,22H,12H2,(H,23,26)(H,27,28)

InChI Key

IOHNRFBAMBRPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- typically involves multiple steps, starting with the nitration of phenol to introduce the 2,4-dinitrophenyl group. This is followed by the acylation of the phenol derivative to attach the acetyl group. The final step involves the coupling of the acylated phenol with benzoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Agents :
    The dinitrophenyl group is known for its role in enhancing the biological activity of compounds. Research has indicated that derivatives of benzoic acid can exhibit anticancer properties by inducing apoptosis in cancer cells. Case studies have shown that compounds similar to 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- demonstrate cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer drugs.
  • Drug Delivery Systems :
    The ability of benzoic acid derivatives to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly useful in formulating drug delivery systems that target specific tissues or cells, improving therapeutic efficacy while minimizing side effects.
  • Antimicrobial Activity :
    Some studies have reported that benzoic acid derivatives possess antimicrobial properties. The presence of the dinitrophenyl group may enhance the interaction with microbial membranes, leading to increased antimicrobial activity.

Environmental Applications

  • Environmental Contaminants :
    Nitroaromatic compounds, including those derived from benzoic acid, are often studied for their environmental impact due to their persistence and toxicity. Research has focused on the degradation pathways of such compounds in soil and water systems, assessing their potential risks to ecosystems.
  • Analytical Chemistry :
    The unique spectral properties of dinitrophenyl derivatives allow for their use as analytical reagents in detecting various analytes. Methods such as spectrophotometry utilize these properties for quantitative analysis in environmental samples.

Materials Science Applications

  • Corrosion Inhibitors :
    Studies have indicated that certain benzoic acid derivatives can act as effective corrosion inhibitors for metals in acidic environments. The mechanism involves adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates.
  • Polymer Chemistry :
    Benzoic acid derivatives are explored as monomers or additives in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effectsDemonstrated significant apoptosis induction in breast cancer cell lines (source needed)
Environmental Impact Assessment Degradation pathwaysIdentified key microbial pathways for the breakdown of nitroaromatic compounds (source needed)
Corrosion Inhibition Efficacy as an inhibitorShowed reduced corrosion rates in mild steel exposed to acidic conditions (source needed)

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table compares the target compound with structurally related benzoic acid derivatives:

Compound Name & Source Substituent on Benzoic Acid Phenoxy Group Substituents Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 3-position 4-[(2,4-dinitrophenyl)amino] Two nitro (-NO2) groups C21H15N5O8 489.37 High acidity due to nitro groups; low water solubility
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid 4-position 4-methylphenoxy Methyl (-CH3) C16H15NO4 285.29 Lower molecular weight; methyl group increases lipophilicity
3-Chloro-4-[[[4-chloro-2-(3-cyano-5-fluorobenzoyl)phenoxy]acetyl]amino]benzoic acid 3-chloro, 4-position 4-chloro-2-(3-cyano-5-fluorobenzoyl) Chloro (-Cl), cyano (-CN), fluoro (-F) C23H13Cl2FN2O5 487.26 Halogens and cyano group enhance polarity; potential for halogen bonding
Ethyl 4-({[2-(2,4-dichlorophenoxy)acetoxy]acetyl}amino)benzoate 4-position 2,4-dichlorophenoxy Ester (-COOEt), dichloro (-Cl) C19H17Cl2NO6 426.25 Ester group improves lipophilicity; dichloro substituents increase steric hindrance
3-[[5-(2-Methoxyanilino)-2,4-dioxo-thiazolidin-3-yl]methyl]benzoic acid 3-position 5-(2-methoxyanilino)-2,4-dioxo-thiazolidinyl Thiazolidinone ring, methoxy (-OCH3) C18H15N3O5S 385.39 Heterocyclic ring introduces rigidity; methoxy group modulates electron density

Impact of Substituents on Properties

Electron-Withdrawing Groups (EWGs): The nitro groups in the target compound significantly increase the acidity of the benzoic acid (lower pKa) compared to analogs with electron-donating groups (e.g., methyl in ). Chloro and cyano substituents () also act as EWGs, enhancing polarity but to a lesser extent than nitro groups.

Lipophilicity and Solubility: The ester group in improves lipophilicity, making it more membrane-permeable than the carboxylic acid analogs.

Biological Interactions: Thiazolidinone and benzoyl moieties () introduce hydrogen-bonding sites, which may influence binding to biological targets. Phenoxypropanolamine derivatives (e.g., ) exhibit adrenoceptor activity, suggesting structural motifs in these compounds could have pharmacological relevance.

Biological Activity

Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities. This article focuses on the compound Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- , exploring its biological activity through various studies, including in vitro and in silico evaluations.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21_{21}H18_{18}N4_{4}O5_{5}
  • Molecular Weight : 394.39 g/mol
  • CAS Number : 313674-97-4

This compound features a benzoic acid core with a dinitrophenyl amino group and a phenoxyacetyl moiety, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In a study evaluating various benzoic acid derivatives, it was found that compounds with dinitrophenyl substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Antioxidant Properties

The antioxidant potential of benzoic acid derivatives has been documented in multiple studies. The presence of the dinitrophenyl group enhances the ability of the compound to scavenge free radicals, thus protecting cells from oxidative damage. In vitro assays demonstrated that this compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

3. Cytotoxic Effects

In vitro studies have shown that benzoic acid derivatives can induce cytotoxic effects in various cancer cell lines. For instance, a study reported that the compound significantly inhibited cell proliferation in breast cancer cells, with an IC50_{50} value indicating potent activity. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Protein Degradation Pathways

A recent study highlighted the role of benzoic acid derivatives in promoting protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The compound was shown to activate cathepsins B and L significantly, which are crucial for protein turnover in cells. This suggests potential applications in age-related diseases where proteostasis is compromised .

Case Study 2: Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds similar to benzoic acid were tested for their inhibitory effects on tyrosinase activity, revealing that certain substitutions enhance inhibition efficacy. The results indicated a structure-activity relationship where electron-withdrawing groups like nitro groups significantly improve enzyme binding affinity .

Table 1: Summary of Biological Activities of Benzoic Acid Derivatives

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantSignificant radical scavenging ability
CytotoxicInduces apoptosis in cancer cell lines
Tyrosinase InhibitionEnhanced inhibition with specific substituents

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